3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene

Catalog No.
S13147942
CAS No.
93963-16-7
M.F
C16H22O2
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-en...

CAS Number

93963-16-7

Product Name

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)-2,4-dioxaspiro[5.5]undec-9-ene

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C16H22O2/c1-2-6-16(7-3-1)10-17-15(18-11-16)14-9-12-4-5-13(14)8-12/h1-2,4-5,12-15H,3,6-11H2

InChI Key

TVXXSLADYXYNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3CC4CC3C=C4

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene is a complex organic compound characterized by its unique spirocyclic structure. It features a dioxaspiro framework, which incorporates two ether functionalities within a spiro compound, specifically a spiro[5.5]undecane system. The presence of the norbornene moiety contributes to its rigidity and potential reactivity, making it an interesting candidate for various

Typical of dioxaspiro compounds, including:

  • Diels-Alder Reactions: The norbornene component can participate in Diels-Alder cycloadditions, allowing for the formation of larger cyclic structures.
  • Nucleophilic Substitution: The dioxaspiro structure can be modified through nucleophilic attack on the electrophilic carbon centers.
  • Oxidation and Reduction: The presence of dioxole groups allows for oxidation reactions, potentially leading to the formation of ketones or aldehydes.

Synthesis of 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene can be approached through several methods:

  • Cycloaddition Reactions: Utilizing norbornene derivatives in cycloaddition reactions with suitable dienophiles.
  • Functional Group Transformations: Starting from simpler dioxaspiro compounds and introducing the norbornene moiety through functionalization.
  • Multistep Synthesis: Employing a series of organic transformations including alkylation, oxidation, and cyclization to construct the desired compound.

The unique structure of 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene lends itself to various applications:

  • Material Science: Its rigidity and potential for cross-linking make it suitable for use in polymer chemistry.
  • Drug Development: As a scaffold for developing new pharmaceuticals due to its potential biological activities.
  • Catalysis: The compound may serve as a catalyst or ligand in various

Interaction studies involving 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene could focus on:

  • Reactivity with Biological Targets: Understanding how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses.
  • Material Interactions: Evaluating how this compound interacts with other materials in composite systems could enhance its application in material science.

Several compounds share structural similarities with 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene. These include:

Compound NameStructure FeaturesUnique Properties
1,5-Dioxaspiro[5.5]undecane-2,4-dioneContains dioxaspiro structureKnown for stability and potential medicinal properties
2,2-Pentamethylene-1,3-dioxane-4,6-dioneSimilar dioxane functionalityExhibits different reactivity patterns
1,3-Dioxolane derivativesContains dioxole ringsOften used in organic synthesis due to their reactivity

The uniqueness of 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene lies in its combination of a rigid spiro framework with reactive functionalities that are not typically found together in simpler compounds. This structural complexity opens avenues for novel applications and interactions not seen in its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

246.161979940 g/mol

Monoisotopic Mass

246.161979940 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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